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Application Notes: Considerations for TST in
Immunocompromised Subjects
The Tuberculin Skin Test (TST) is a widely used method for detecting latent tuberculosis

infection (LTBI). However, its utility in immunocompromised individuals is complex and requires

careful consideration due to the potential for false-negative results. This population's impaired

cell-mediated immunity can lead to a diminished or absent reaction to tuberculin purified

protein derivative (PPD).

Key Challenges and Considerations:

Anergy: This is the inability to mount a delayed-type hypersensitivity (DTH) response to

common antigens, including tuberculin. Anergy is more prevalent in individuals with

compromised immune systems, such as those with HIV infection, and can lead to false-

negative TST results.[1][2] Historically, anergy testing with a panel of common antigens was

used to help interpret negative TST results.[3][4] However, due to a lack of standardization

and questionable validity, routine anergy testing is no longer recommended.[3][5]

The Booster Phenomenon: In some individuals with waned immunity from a distant M.

tuberculosis infection, an initial TST may be negative.[6][7] However, the test itself can
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stimulate or "boost" the immune memory, leading to a positive reaction on a subsequent test

administered 1 to 4 weeks later.[6][8] This boosted response does not indicate a new

infection but rather a recall of past sensitization.[6][9] Two-step testing is recommended to

establish a reliable baseline for individuals who will undergo periodic screening, such as

healthcare workers.[6][7]

Influence of Immunosuppressive Therapies: Various immunosuppressive drugs can affect

the performance of the TST. Systemic corticosteroids (e.g., prednisone ≥15 mg/day for a

month or more) and other immunosuppressants can suppress T-cell function and lead to

false-negative TST results.[10][11][12] Interferon-γ release assays (IGRAs) may be less

affected by some immunosuppressive therapies compared to the TST.[10][13][14]

Variable Cut-off Values: The interpretation of TST results in immunocompromised

populations often involves different cut-off values for a positive test. A smaller induration may

be considered positive in these individuals to account for their reduced immune response.

For example, an induration of ≥5 mm is generally considered positive for:

HIV-infected persons.[12][15]

Recent contacts of individuals with infectious TB.[12]

Individuals with fibrotic changes on a chest radiograph consistent with prior TB.[12]

Organ transplant recipients.[16]

Other immunosuppressed patients (e.g., those on prolonged corticosteroid therapy or

TNF-α antagonists).[17]

Quantitative Data Summary
The performance of the TST in immunocompromised populations varies significantly. The

following tables summarize key quantitative data from various studies.

Table 1: TST Performance in HIV-Infected Individuals
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Study
Population

TST Cut-off Sensitivity Specificity
Additional
Notes

Patients with

sputum smear-

positive

pulmonary TB in

Tanzania[1][18]

≥5 mm 71.2% Not specified

Anergy was

observed in

24.6% of HIV-

infected patients

compared to

3.3% in HIV-

uninfected

patients.[1]

Patients with

sputum smear-

positive

pulmonary TB in

Tanzania[1][18]

≥10 mm 64.3% Not specified

Reducing the

cut-off from 10

mm to 5 mm

resulted in a

limited increase

in sensitivity.[1]

Adults in urban

Ethiopia[19]
≥5 mm

Reactivity of

40.5% in HIV-

positive

individuals vs.

68.7% in HIV-

negative

individuals.

Not specified

Skin test

induration sizes

were significantly

smaller in HIV-

positive persons.

[19]

Research

subjects in

Indonesia[20]

Not specified 14.3% 78.3%

This study found

poor

concordance

between TST

and an IGRA (T-

SPOT.TB) test.

[20]

Table 2: TST Performance in Other Immunocompromised Groups
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Study Population
Immunocompromis
ing Condition

TST Cut-off Key Findings

211 patients in a

BCG-vaccinated

population[11]

Various (cancer, organ

transplant, renal

disease, etc.)

≥10 mm

Positive TST results

were significantly

lower in the

immunocompromised

group (10.3%)

compared to the

immunocompetent

group (27.7%).[11]

4045 patients with

Inflammatory Bowel

Disease (IBD)[13][14]

IBD on

immunosuppressive

therapy (IST)

Not specified

The TST-positive rate

did not significantly

differ between

patients on IST and

those not on IST.[13]

[14]

Solid Organ

Transplant (SOT)

Recipients

(Systematic Review)

[21]

End-stage organ

disease
Not specified

Both TST and IGRA

have a high negative

predictive value for

ruling out the

development of active

TB post-transplant,

but a low positive

predictive value.[21]

Experimental Protocols
Protocol 1: Standard Mantoux Tuberculin Skin Testing

This protocol outlines the standardized procedure for administering and reading a TST.

Materials:

Tuberculin Purified Protein Derivative (PPD) solution (5 Tuberculin Units (TU) per 0.1 mL)
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1 mL tuberculin syringe with a 27-gauge, short (8-13 mm) needle

Alcohol swabs

Millimeter ruler

Sharps disposal container

Procedure:

Subject Preparation:

Explain the procedure to the research subject and obtain informed consent.

Position the subject's forearm palm-up on a firm, well-lit surface.[15]

Select an area on the inner surface of the forearm, about 5-10 cm below the elbow joint,

that is free of veins, scars, or rashes.[15]

Clean the selected site with an alcohol swab and allow it to air dry completely.[15]

Administration of Tuberculin:

Draw 0.1 mL of PPD solution into the tuberculin syringe.[17]

Hold the skin of the forearm taut.

Insert the needle slowly, with the bevel facing upward, into the superficial layer of the skin

(intradermally).[15][17]

Inject the 0.1 mL of PPD solution. A pale, raised wheal, 6 to 10 mm in diameter, should

form at the injection site.[17]

Withdraw the needle and properly dispose of the syringe and needle in a sharps container.

Do not massage the injection site.

Reading and Interpretation:
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The test should be read by a trained healthcare professional between 48 and 72 hours

after administration.[15][17]

Identify the area of induration (a palpable, raised, hardened area). Do not measure

erythema (redness).[15]

Using a millimeter ruler, measure the widest diameter of the induration across the forearm.

[15]

Record the result in millimeters. If there is no induration, record it as "0 mm". Do not record

results as "positive" or "negative".[12]

Interpret the result based on the size of the induration and the subject's specific risk

factors for TB, including their immunocompromised status (refer to Table 3 for

interpretation criteria).

Table 3: Interpretation of TST Results in Research Subjects

Induration Size
Interpretation in Immunocompromised
Subjects

≥5 mm

Considered Positive in individuals with HIV,

recent close contacts of TB cases, those with

chest x-ray findings suggestive of previous TB,

organ transplant recipients, and others on

equivalent doses of ≥15 mg/day of prednisone

for ≥1 month or on TNF-α antagonists.[12][17]

≥10 mm

Considered Positive in individuals from high-

prevalence countries, injection drug users, and

residents/employees of high-risk settings (e.g.,

hospitals, correctional facilities).[12][17]

≥15 mm
Considered Positive in individuals with no

known risk factors for TB.[12]

Protocol 2: Two-Step Tuberculin Skin Testing
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This protocol is used to establish a reliable baseline in individuals who will undergo periodic

TST and to avoid misinterpreting a boosted reaction as a new infection.[6][7]

Procedure:

First TST:

Administer and read a TST as described in Protocol 1.

If the result is positive (based on the appropriate cut-off for the individual), consider the

person infected and no further testing is needed.[6]

If the result is negative, proceed to the second TST.[6]

Second TST:

Administer a second TST 1 to 4 weeks after the first test.[6][8]

Read the second test 48 to 72 hours after administration.

The result of the second test is considered the true baseline.

If the second test is positive, this is considered a "boosted" reaction, indicating a past TB

infection.[6]

If the second test is negative, the individual is considered uninfected.[6]
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Caption: TST Experimental Workflow for Immunocompromised Subjects.
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Caption: Signaling Pathway of the Tuberculin DTH Reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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